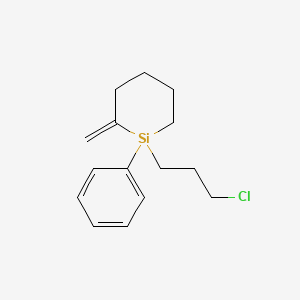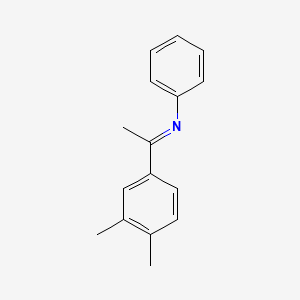
(1E)-1-(3,4-Dimethylphenyl)-N-phenylethan-1-imine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1E)-1-(3,4-Dimethylphenyl)-N-phenylethan-1-imine is an organic compound with a complex structure that includes both phenyl and imine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-1-(3,4-Dimethylphenyl)-N-phenylethan-1-imine typically involves the condensation of 3,4-dimethylbenzaldehyde with aniline under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which is then isolated and purified .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent extraction and recrystallization are common methods used for purification.
Chemical Reactions Analysis
Types of Reactions
(1E)-1-(3,4-Dimethylphenyl)-N-phenylethan-1-imine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or nitrating agents can be used for substitution reactions.
Major Products
The major products formed from these reactions include oximes, amines, and substituted phenyl derivatives .
Scientific Research Applications
(1E)-1-(3,4-Dimethylphenyl)-N-phenylethan-1-imine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating neurodegenerative diseases and other conditions
Mechanism of Action
The mechanism of action of (1E)-1-(3,4-Dimethylphenyl)-N-phenylethan-1-imine involves its interaction with specific molecular targets. It can inhibit enzymes or receptors, leading to various biological effects. For example, it may inhibit monoamine oxidase B (MAO B) and dopamine transporters, which are involved in neurodegenerative diseases .
Comparison with Similar Compounds
Similar Compounds
- (1E)-1-(3,4-Dimethoxyphenyl)-N-phenylethan-1-imine
- (1E)-1-(3,4-Dichlorophenyl)-N-phenylethan-1-imine
- (1E)-1-(3,4-Difluorophenyl)-N-phenylethan-1-imine
Uniqueness
(1E)-1-(3,4-Dimethylphenyl)-N-phenylethan-1-imine is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and biological activity. The presence of methyl groups can affect the compound’s electronic properties and steric hindrance, making it distinct from other similar compounds .
Properties
CAS No. |
919768-69-7 |
|---|---|
Molecular Formula |
C16H17N |
Molecular Weight |
223.31 g/mol |
IUPAC Name |
1-(3,4-dimethylphenyl)-N-phenylethanimine |
InChI |
InChI=1S/C16H17N/c1-12-9-10-15(11-13(12)2)14(3)17-16-7-5-4-6-8-16/h4-11H,1-3H3 |
InChI Key |
BBRKIWREBVHSMK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=NC2=CC=CC=C2)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,4-Dichloro-8-fluorobenzofuro[3,2-D]pyrimidine](/img/structure/B12635945.png)
![[2-[(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-17-hydroxy-10,13,16-trimethyl-3-oxo-11-propanoyloxy-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] propanoate](/img/structure/B12635946.png)
![(2S)-4-methyl-2-[[(2S)-1-[1-[(2-methylpropan-2-yl)oxycarbonyl]-4-phenylpiperidine-4-carbonyl]pyrrolidine-2-carbonyl]amino]pentanoic acid](/img/structure/B12635952.png)
![5-Chloro-6-[(4-nitroanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12635957.png)
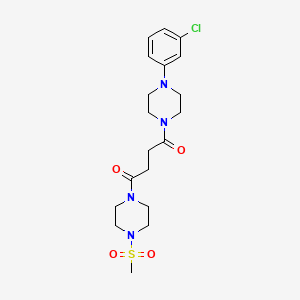
![1H-Pyrrolo[2,3-b]pyridine, 4-bromo-2-(3-furanyl)-1-(phenylsulfonyl)-](/img/structure/B12635963.png)
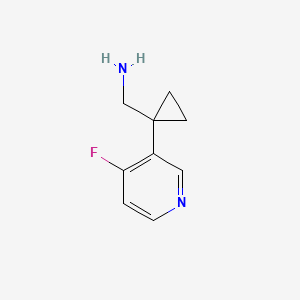
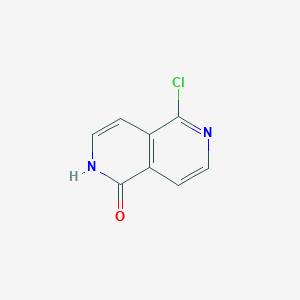
![2-[(2-Methyloxiran-2-yl)methoxy]oxane](/img/structure/B12635986.png)
![1-Pyrrolidinecarboxamide, N-[6-[2-fluoro-4-[[3-oxo-3-(phenylamino)-1-(trifluoromethyl)propyl]amino]phenoxy]-4-pyrimidinyl]-](/img/structure/B12635992.png)
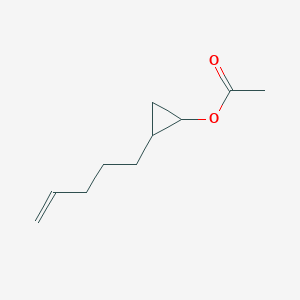
![tert-butyl N-[[4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenyl]methyl]carbamate](/img/structure/B12636007.png)
